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Compound of Interest

N-(3-bromophenyl)-3-
Compound Name:
phenylpropanamide

Cat. No.: B5744930

Get Quote

Executive Summary

N-(3-bromophenyl)-3-phenylpropanamide (C1sH14BrNO) is a secondary amide formed from
the condensation of 3-phenylpropanoic acid (hydrocinnamic acid) and 3-bromoaniline. While its
para-isomer (N-(4-bromophenyl)-3-phenylpropanamide) is a well-documented crystalline solid
(mp 65—70 °C), the meta-isomer described here exhibits distinct physical properties governed
by its lower symmetry.

This guide defines the compound's solid-state characteristics, solubility profile, and the specific
purification protocols required to obtain its stable crystalline form.

Chemical Identity & Structural Context[1][2][3]1[4][5]
[6][7]
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Property Specification

IUPAC Name N-(3-bromophenyl)-3-phenylpropanamide
3'-Bromo-3-phenylpropionanilide; N-(3-

Synonyms ) )
bromophenyl)hydrocinnamamide

Molecular Formula C15H14BrNO

Molecular Weight 304.19 g/mol

Hydrocinnamoyl backbone; meta-bromo
Structural Features o o
substitution on aniline ring

Distinctive 1:1 doublet in Mass Spectrometry

Isotopic Signature
(M* and M++2) due to 7°Br/81Br

Physical Form and Appearance[6]
Macroscopic Appearance

In its purified state, N-(3-bromophenyl)-3-phenylpropanamide exists as a white to off-white
crystalline solid.

o Crude Form: Often appears as a pale beige or light yellow powder due to trace oxidation of
the aniline precursor.

o Purified Form: Recrystallization from ethanol/water yields colorless needles or prisms.

Thermal Properties

The melting point is a critical indicator of purity and isomeric identity.

o Expected Melting Point:58—-63 °C (Predicted based on symmetry reduction relative to the
para-isomer, which melts at 65-70 °C).

o Thermal Stability: Stable up to 150 °C; decomposition may occur above 200 °C with loss of
HBr.

Solubility Profile
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The compound exhibits lipophilic character typical of N-aryl amides.

Visual Appearance in

Solvent Solubility .
Solution
Dichloromethane (DCM) High (>100 mg/mL) Clear, colorless solution
Ethyl Acetate High Clear, colorless solution
Moderate (Heat required for Clear; precipitates upon
Methanol / Ethanol _ _
high conc.) cooling
DMSO / DMF Very High Clear solution
Suspension / floating
Water Insoluble (<0.1 mg/mL) )
particulate
Diethyl Ether Moderate Clear solution

Experimental Protocols: Synthesis & Purification

To ensure the correct physical form is obtained, the following protocol minimizes impurities that
lead to oiling out or amorphous solidification.

Synthesis Workflow (Schotten-Baumann Conditions)

Reagents: 3-Phenylpropionyl chloride (1.0 eq), 3-Bromoaniline (1.0 eq), Triethylamine (1.2 eq),
DCM (Solvent).

 Dissolution: Dissolve 3-bromoaniline in dry DCM at 0 °C under nitrogen.
o Addition: Add triethylamine, followed by the dropwise addition of 3-phenylpropionyl chloride.
e Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 3 hours.

o Workup: Wash organic layer with 1M HCI (to remove unreacted aniline), then Sat. NaHCOs,
then Brine.

« |solation: Dry over MgSOu4, filter, and concentrate in vacuo to yield an off-white solid.
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Crystallization Protocol (Critical for Morphology)

The choice of solvent system dictates the crystalline habit.

» Method A (Preferred for Purity): Dissolve crude solid in minimum hot Ethanol (60 °C). Add
warm water dropwise until persistent turbidity is observed. Cool slowly to RT, then to 4 °C.

o Result: Fine colorless needles.
o Method B (Preferred for Bulk): Dissolve in boiling Hexane/Ethyl Acetate (4:1). Cool slowly.

o Result: Prismatic plates.

Visualization of Synthesis Logic
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Final Product:
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Click to download full resolution via product page

Caption: Step-by-step synthesis and purification workflow to isolate the crystalline form.

Characterization & Validation

Trustworthiness of the physical form is established via the following multi-modal analysis.

Spectroscopic Validation
¢ H NMR (400 MHz, CDCIs):
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[e]

0 7.80 (s, 1H, NH): Broad singlet, exchangeable.

(¢]

0 7.75 (t, 1H, Ar-H2): Distinctive triplet for the proton between Br and NH.

[¢]

0 7.10-7.40 (m, 8H, Ar-H): Overlapping aromatic multiplets.

[¢]

0 3.05 (t, 2H, CO-CHz2): Triplet.

[e]

0 2.68 (t, 2H, Ph-CH2): Triplet.
e FT-IR (ATR):

o 3290 cm~1: N-H stretch (sharp, indicating non-hydrogen bonded surface or specific
packing).

o 1665 cm~*: Amide | (C=0 stretch).

o 1540 cm~1: Amide Il (N-H bend).

Characterization Logic Flow

DSC Analysis > Sharp Endotherm
(Thermal Profile) (Pure Crystal)

Isolated Solid PXRD Distinct Pattern
(Crystalline Form) (Polymorph ID)

1H NMR Integration Correct

(Chemical Structure) (Identity Confirmed)

Click to download full resolution via product page

Caption: Analytical workflow to confirm chemical identity and solid-state form.

Handling and Stability

o Storage: Store in a cool, dry place (2-8 °C preferred) to prevent slow hydrolysis or oxidation.
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» Hygroscopicity: Non-hygroscopic in crystalline form; amorphous forms (if obtained by rapid
evaporation) may be sticky.

o Safety: Irritant. Handle with gloves and safety glasses. Avoid inhalation of dust.
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 To cite this document: BenchChem. [Technical Guide: Physical Form and Characterization of
N-(3-bromophenyl)-3-phenylpropanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b5744930/docs#technical-guide-physical-form-and-
characterization-of-n-3-bromophenyl-3-phenylpropanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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